2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide
Description
2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrazole ring, and an acetamide moiety
Properties
IUPAC Name |
2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-4-28(17-12-8-9-15(2)13-17)18(30)14-29-20(24)19(23(26-29)32-3)22-25-21(27-31-22)16-10-6-5-7-11-16/h5-13H,4,14,24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOGUESIFRGSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature.
Formation of the Pyrazole Ring: The pyrazole ring can be formed by the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Coupling Reactions: The oxadiazole and pyrazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Nitro, halo, and sulfonyl derivatives
Scientific Research Applications
2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and exhibit similar biological activities.
Indole Derivatives: Indole derivatives are known for their diverse biological activities and can be compared to the pyrazole ring in the target compound.
Uniqueness
2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide is unique due to the combination of oxadiazole and pyrazole rings, which are not commonly found together in a single molecule. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
